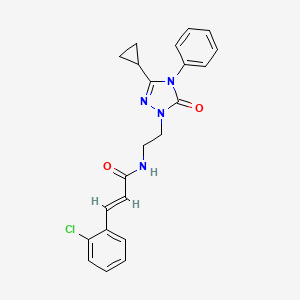
(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.
Compound Identification
The compound's chemical structure can be represented by the following identifiers:
- Molecular Formula : C20H16ClN5O2
- IUPAC Name : this compound
- SMILES : O=C(CN(c1c(-n2nc(C3CC3)cc22)nccc1)C2=O)Nc1cccc(Cl)c1
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include:
- Formation of the triazole ring : This is achieved through the reaction of cyclopropyl and phenyl derivatives.
- Acrylamide formation : The final product is obtained by coupling the triazole derivative with a chlorophenyl group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Modulation of cellular pathways : It may affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
In a study involving similar triazole derivatives, researchers observed that these compounds could inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation . Additionally, the compounds were noted for their ability to disrupt microbial cell membranes, leading to cell lysis in Gram-positive bacteria .
科学的研究の応用
Synthesis Pathways
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide typically involves multi-step reactions utilizing readily available precursors. Key steps include:
- Formation of the Triazole Ring : Often achieved through cyclization reactions involving appropriate azoles and amines.
- Acrylamide Formation : The introduction of the acrylamide functional group can be accomplished via Michael addition or similar methods.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi. The triazole group is particularly effective in inhibiting the growth of pathogenic microorganisms.
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have demonstrated that it possesses significant antitumor activity against several human cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program has evaluated compounds similar to this compound and reported substantial growth inhibition rates in tested tumor cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various triazole derivatives, (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyldihydrotriazol)) was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of triazole-based compounds highlighted (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyldihydrotriazol)) as a promising candidate. The compound was subjected to a single-dose assay across a panel of cancer cell lines, revealing an average cell growth inhibition rate exceeding 50% at concentrations below 20 μM .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-19-9-5-4-6-16(19)12-13-20(28)24-14-15-26-22(29)27(18-7-2-1-3-8-18)21(25-26)17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,24,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTIWCMDIYWKCQ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













